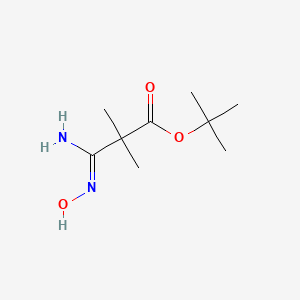

Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate is a compound that is part of a broader class of tert-butyl derivatives used in various chemical syntheses. These compounds are known for their versatility in the synthesis of amines and other nitrogen-containing molecules, often serving as intermediates or protecting groups in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl derivatives typically involves the reaction of tert-butyl groups with other chemical entities. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which then can be used to synthesize a wide range of amines . Similarly, tert-butyl aminocarbonate is synthesized by reacting hydroxylamine with di-tert-butyl dicarbonate . These methods demonstrate the flexibility of tert-butyl derivatives in chemical synthesis, allowing for the creation of various complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a tert-butyl derivative of 1-aminocyclopropanecarboxylic acid revealed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Another study on tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate provided insights into the orthogonally protected boronic acid analog of aspartic acid . These analyses are crucial for understanding the conformational properties and potential reactivity of the compounds.

Chemical Reactions Analysis

Tert-butyl derivatives participate in a variety of chemical reactions. For instance, tert-butyl acetothioacetate is used in synthesis reactions such as acylation, annulation, and cyclization . Schiff base compounds derived from tert-butyl groups are characterized by their ability to form intramolecular hydrogen bonds, which can influence their reactivity and stability . Additionally, tert-butylisocyanide can insert into the C-S bond of activated sulfides to give thioimidates, which can rearrange to different isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives are influenced by their molecular structure. The introduction of tert-butyl side groups in polyimides, for example, leads to a decrease in intermolecular force and packing ability, resulting in materials with low dielectric constants and high organosolubility . The presence of tert-butyl groups can also affect the solubility and thermal stability of compounds, as seen in the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate .

Scientific Research Applications

Synthesis of Heterocyclic β-Amino Acids

Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate is utilized in the synthesis of heterocyclic β-amino acids. For instance, it undergoes Michael addition to create β-amino-5-pyrimidinepropanoic ester, which is useful in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

Protection of Hydroxyl Groups

It plays a significant role in protecting hydroxyl groups as tert-butyldimethylsilyl derivatives. These ethers exhibit stability in various conditions and are useful in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Catalytic Asymmetric Synthesis

Tert-butyl esters, including this compound, are involved in catalytic asymmetric synthesis. Rhodium-catalyzed conjugate additions of arylboronic acids to unsaturated tert-butyl esters demonstrate their application in creating enantioenriched tert-butyl 3,3-diarylpropanoates (Paquin et al., 2005).

Development of Polyimides

In polymer chemistry, tert-butyl side groups, as seen in this compound, contribute to the development of polyimides with low dielectric constants and high organosolubility. This novel class of polyimides exhibits unique properties like low moisture absorption and high glass transition temperatures, beneficial in various industrial applications (Chern & Tsai, 2008).

Application in Polyimide Synthesis

The novel diamine containing bulky tert-butyl substituent, as found in this compound, is used in synthesizing polyimides. These polyimides, derived from various aromatic tetracarboxylic dianhydrides, showcase high tensile strength, flexibility, and thermal stability, making them suitable for advanced material applications (Liaw & Liaw, 1996).

Clinical Chemistry and Diagnostic Applications

In clinical chemistry, this compound derivatives are used for profiling and quantifying various biochemical metabolites. This method is pivotal in diagnosing and monitoring functional tumors and inborn errors of metabolism (Muskiet et al., 1981).

properties

IUPAC Name |

tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)9(4,5)6(10)11-13/h13H,1-5H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFUGVWGZLCEBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C)(C)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)